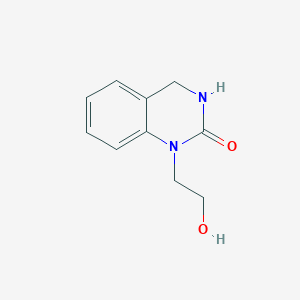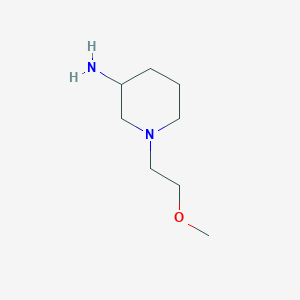![molecular formula C12H24N2O B1524007 4-[3-(Pipéridin-4-yl)propyl]morpholine CAS No. 933707-41-6](/img/structure/B1524007.png)
4-[3-(Pipéridin-4-yl)propyl]morpholine
Vue d'ensemble
Description
4-[3-(Piperidin-4-yl)propyl]morpholine is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(Piperidin-4-yl)propyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(Piperidin-4-yl)propyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'antagonistes sélectifs du récepteur A2A de l'adénosine
Ce composé sert de réactif dans la synthèse d'antagonistes sélectifs du récepteur A2A de l'adénosine . Ces antagonistes sont essentiels à l'étude des troubles neurologiques, car le récepteur A2A joue un rôle important dans la régulation de la consommation d'oxygène myocardique et du débit sanguin coronaire. Leur modulation est une stratégie prometteuse pour le traitement de la maladie de Parkinson et peut-être d'autres affections neurologiques.
Développement d'antidépresseurs
La structure chimique de la 4-[3-(Pipéridin-4-yl)propyl]morpholine est utilisée dans le développement de nouveaux antidépresseurs . En agissant sur le système nerveux central, ces composés peuvent potentiellement réguler les neurotransmetteurs impliqués dans la dépression, offrant une nouvelle voie d'intervention thérapeutique.
Recherche sur le cancer : restauration de l'expression de la E-cadhérine
En recherche sur le cancer, en particulier pour le carcinome colorectal, ce composé est utilisé pour synthétiser de petites molécules qui peuvent restaurer l'expression de la E-cadhérine . La E-cadhérine est une protéine qui aide les cellules à adhérer entre elles, et son expression est souvent réduite dans le cancer, ce qui conduit à une augmentation de l'invasion et des métastases. La restauration de son expression pourrait être essentielle pour réduire la propagation des cellules cancéreuses.
Inhibition de l'agrégation plaquettaire
La this compound est un réactif dans la création d'antagonistes du P2Y12 biodisponibles par voie orale . Ces antagonistes sont importants pour l'inhibition de l'agrégation plaquettaire, un processus qui peut conduire à la thrombose. Ils sont utilisés pour prévenir les accidents vasculaires cérébraux et les crises cardiaques chez les patients à risque.
Activité antileucémique
Le composé a été étudié pour son activité antileucémique potentielle. De nouveaux dérivés de la this compound ont été synthétisés et évalués pour leur capacité à combattre la leucémie . Cette recherche est essentielle au développement de nouveaux traitements pour ce type de cancer.
Sécurité et manipulation chimiques
Bien que ce ne soit pas une application directe dans la recherche, la compréhension des données de sécurité de la this compound est essentielle à sa manipulation dans les milieux scientifiques . La fiche de données de sécurité du composé fournit des informations essentielles sur les mesures de premiers secours, les mesures de lutte contre l'incendie et les mesures en cas de rejet accidentel, garantissant que les chercheurs peuvent manipuler le composé en toute sécurité.
Contrôle analytique et qualité
Les propriétés du composé, telles que sa masse moléculaire et sa formule, sont documentées à des fins d'analyse et de contrôle qualité . Ces informations sont utilisées pour garantir la pureté et la constance du composé lorsqu'il est utilisé dans diverses applications de recherche.
Recherche et développement (R&D)
Il est spécifiquement mentionné pour une utilisation en R&D uniquement, indiquant son rôle dans le développement de nouveaux médicaments et stratégies thérapeutiques . Son utilisation est déconseillée en médecine, à la maison ou à d'autres fins, soulignant son exclusivité à la recherche scientifique.
Propriétés
IUPAC Name |
4-(3-piperidin-4-ylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFYZOKTUSAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)

![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)











